N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-chloro-4-fluorobenzamide
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Overview
Description
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-chloro-4-fluorobenzamide: is an organic compound that belongs to the class of benzamides This compound is characterized by the presence of a benzodioxole ring, a hydroxypropyl group, and a chlorofluorobenzamide moiety
Biochemical Analysis
Cellular Effects
It may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
It may interact with transporters or binding proteins, affecting its localization or accumulation .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-chloro-4-fluorobenzamide typically involves multiple steps:
Formation of the Benzodioxole Ring: This step involves the cyclization of catechol with formaldehyde to form the benzodioxole ring.
Introduction of the Hydroxypropyl Group: The benzodioxole ring is then reacted with an epoxide, such as propylene oxide, under basic conditions to introduce the hydroxypropyl group.
Formation of the Chlorofluorobenzamide Moiety: The final step involves the reaction of the hydroxypropyl-benzodioxole intermediate with 2-chloro-4-fluorobenzoyl chloride in the presence of a base, such as triethylamine, to form the desired benzamide compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The hydroxypropyl group can undergo oxidation to form a carbonyl group.
Reduction: The benzamide moiety can be reduced to form the corresponding amine.
Substitution: The chlorine and fluorine atoms on the benzene ring can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide (NaOH).
Major Products
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an amine.
Substitution: Formation of substituted benzamides or benzodioxoles.
Scientific Research Applications
Chemistry
This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology
In biological research, it may serve as a probe to study enzyme interactions and receptor binding due to its unique structural features.
Medicine
Industry
In the industrial sector, it can be used in the synthesis of advanced materials, such as polymers and coatings, due to its stability and reactivity.
Mechanism of Action
The mechanism of action of N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-chloro-4-fluorobenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole ring and hydroxypropyl group may facilitate binding to active sites, while the chlorofluorobenzamide moiety can participate in hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Similar Compounds
- N-[2-(2H-1,3-benzodioxol-5-yl)-2-methylpropyl]-N’,N’-dipropylpentanediamide
- N-[2-(2H-1,3-benzodioxol-5-yl)-2-methylpropyl]-2-methoxy-5-(morpholine-4-sulfonyl)benzamide
Uniqueness
N-[2-(2H-1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-chloro-4-fluorobenzamide is unique due to the presence of both chlorine and fluorine atoms on the benzene ring, which can significantly influence its reactivity and binding properties. Additionally, the hydroxypropyl group provides a site for further functionalization, enhancing its versatility in various applications.
Properties
IUPAC Name |
N-[2-(1,3-benzodioxol-5-yl)-2-hydroxypropyl]-2-chloro-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClFNO4/c1-17(22,10-2-5-14-15(6-10)24-9-23-14)8-20-16(21)12-4-3-11(19)7-13(12)18/h2-7,22H,8-9H2,1H3,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BGYWXAYKINCQLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CNC(=O)C1=C(C=C(C=C1)F)Cl)(C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClFNO4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
351.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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